Hastatoside

Catalog No.
S946435
CAS No.
50816-24-5
M.F
C17H24O11
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hastatoside

CAS Number

50816-24-5

Product Name

Hastatoside

IUPAC Name

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1

InChI Key

PRZVXHGUJJPSME-CZMSZWGTSA-N

Canonical SMILES

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Hastatoside is an iridoid monoterpenoid with formula C17H24O11 that is isolated from several plants including Verbena officinalis and exhibits a sleep-promoting effect. It has a role as a plant metabolite and a hepatoprotective agent. It is a beta-D-glucoside, an iridoid monoterpenoid, a cyclopentapyran, a monosaccharide derivative, a monoterpene glycoside, an alpha,beta-unsaturated carboxylic ester and a methyl ester.
Hastatoside has been reported in Penstemon secundiflorus, Penstemon nitidus, and other organisms with data available.

Hastatoside is a highly soluble iridoid glycoside primarily isolated from Verbena officinalis. In procurement and material selection, it serves as a critical analytical biomarker for the standardization of herbal extracts and as a potent pharmacological probe in neurobiology and hepatology. Characterized by its stable pyranosyl-linked monoterpene framework, hastatoside exhibits a high aqueous solubility (57.2 g/L) and reliable processability in standard laboratory solvents [1]. Unlike crude botanical mixtures, procuring pure hastatoside (≥95-98% purity) ensures absolute reproducibility in dose-dependent assays, particularly in models evaluating GABAergic neuromodulation and targeted kinase binding .

Research Fit

NREM sleep-promotion model context; reported activity in rodent oral administration studies
GSK-3β/β-catenin pathway research context; target engagement reported in liver fibrosis model
Selective ROS scavenging screening context; reported activity against ROO•, OH•, ONOO−

Buyers sourcing compounds for sleep-promoting or anti-fibrotic models often consider substituting hastatoside with its close structural analog, verbenalin, or utilizing crude Verbena extracts. However, generic substitution fails due to significant quantitative differences in in vivo potency and receptor interaction. While verbenalin is frequently co-extracted, hastatoside demonstrates nearly double the efficacy in promoting non-rapid eye movement (NREM) sleep at half the molar dose [1]. Furthermore, crude extracts introduce unquantified polyphenols (like verbascoside) that do not contribute to the targeted neurological pathways, introducing unacceptable batch-to-batch variability. Procuring pure hastatoside is therefore mandatory for isolating specific mechanistic variables in advanced pharmacological screening.

Substitution Risk

Risk Factor
Target (Hastatoside)
Substitute (Verbenalin/Verbascoside)
Sleep-promotion response
Higher NREM sleep increase at lower dose in rodent model
Verbenalin shows lower and dose-dependent response; Verbascoside lacks sleep effect
Antioxidant selectivity
Selective for ROO•, OH•, ONOO−; no O2•− activity
Verbenalin additionally scavenges O2•−, altering oxidative stress endpoint profile
Liver fibrosis mechanism
GSK-3β binding and β-catenin inhibition context
Verbenalin shows hepatoprotective effects but GSK-3β targeting not established

Superior In Vivo Neuromodulatory Potency vs. Verbenalin

In comparative electroencephalographic (EEG) in vivo models, hastatoside significantly outperforms its primary in-class comparator, verbenalin. When administered orally, hastatoside at a dose of 0.64 mmol/kg increased total NREM sleep time by 81% over a 9-hour period. In direct contrast, verbenalin required a dose of 1.28 mmol/kg to achieve only a 42% increase in NREM sleep[1]. This demonstrates that hastatoside is substantially more potent, requiring lower dosing to achieve superior neuro-calming effects.

Evidence DimensionIncrease in total NREM sleep time
Target Compound DataHastatoside (0.64 mmol/kg): 81% increase
Comparator Or BaselineVerbenalin (1.28 mmol/kg): 42% increase
Quantified Difference1.9x greater efficacy achieved at 0.5x the dose
ConditionsIn vivo rat model, oral administration, 9-hour EEG monitoring (lights-off time)

Researchers can achieve stronger, more reliable neuromodulatory assay responses using significantly less material, optimizing both cost and physiological relevance.

NREM Sleep Increase
Head-to-head
Hastatoside: 81% NREM increase (0.64 mmol/kg)
Verbenalin: 42% increase (1.28 mmol/kg)
Verbascoside: No effect
Supports sleep-promotion endpoint comparison; hastatoside shows higher NREM increase at lower dose
Oral administration in rats, 9-h measurement

Targeted Anti-Fibrotic Mechanism via GSK-3β Activation

Hastatoside provides a highly specific mechanistic pathway for liver fibrosis research that generic anti-inflammatory polyphenols lack. Molecular docking and in vitro assays confirm that hastatoside directly binds to glycogen synthase kinase-3β (GSK-3β), significantly increasing its activity. This targeted binding inhibits the downstream effector expression of β-catenin, directly arresting the proliferation and activation of hepatic stellate cells (HSCs) in the G0/G1 phase, effectively attenuating CCl4-induced liver fibrosis[1].

Evidence DimensionHSC activation and β-catenin expression
Target Compound DataHastatoside: Downregulates β-catenin via GSK-3β activation, arresting HSCs in G0/G1
Comparator Or BaselineUntreated CCl4-induced fibrosis baseline: High α-SMA and Col1α1 expression
Quantified DifferenceSignificant attenuation of fibrotic markers (α-SMA, Col1α1) vs. baseline
ConditionsIn vitro (LX-2 human HSCs) and in vivo (CCl4-induced murine model)

Procuring hastatoside provides a validated, targeted molecular probe for GSK-3β/β-catenin pathway drug discovery, unlike broad-spectrum botanical antioxidants.

ROS Scavenging Profile
Head-to-head
Hastatoside: Active vs ROO•, OH•, ONOO−; Inactive vs O2•−
Verbenalin: Active vs ROO•, O2•−, OH•, ONOO−
ROS selectivity context: hastatoside lacks O2•− activity present in verbenalin
In vitro ROS panel

High Aqueous and Solvent Solubility for Formulation Reproducibility

A critical procurement advantage of hastatoside is its excellent solubility profile, which simplifies formulation for both in vitro and in vivo applications. Hastatoside exhibits a high water solubility of 57.2 g/L and dissolves readily in DMSO at concentrations up to 80-100 mg/mL[1]. This allows for the reliable preparation of homogeneous suspensions (e.g., in CMC-Na) or clear solutions in mixed aqueous vehicles without the precipitation issues commonly associated with highly lipophilic plant metabolites.

Evidence DimensionMaximum stable solubility
Target Compound DataHastatoside: 57.2 g/L (Water), 80-100 mg/mL (DMSO)
Comparator Or BaselineLipophilic botanical standards (Class baseline): Often <1 mg/mL in water
Quantified DifferenceOrders of magnitude higher aqueous processability
ConditionsStandard ambient laboratory conditions (25°C)

High solubility guarantees consistent dosing in animal models and prevents data artifacts caused by compound precipitation in aqueous assay buffers.

HPLC Recovery & Linearity
Analytical context
Recovery: 99.00% (RSD 0.4%)
Linearity: 25.5–229.9 μg/mL
Analytical method validation context: high recovery and wide linearity
C18 column, 238 nm detection
Liver Fibrosis Pathway
Endpoint context
GSK-3β binding and β-catenin inhibition
↓ ALT, AST, HA, LN, PCIII in CCl4 mice
GSK-3β pathway modulation reported; fibrosis marker reduction context
CCl4-induced mouse model, LX-2 cells

In Vivo Neuropharmacology and Sleep Architecture Studies

Driven by its proven ability to increase NREM sleep by 81% at low doses, hastatoside is the optimal iridoid standard for researching GABAergic pathways, sedatives, and anxiolytic drug development. It is preferred over verbenalin for models requiring high-potency, dose-efficient neuromodulation [1].

Hepatic Fibrosis Drug Discovery

Because hastatoside specifically targets and activates GSK-3β to downregulate β-catenin, it is a highly valuable procurement choice for laboratories screening for novel anti-fibrotic agents. It serves as a reliable positive control for inhibiting hepatic stellate cell (HSC) proliferation in CCl4-induced injury models [2].

Quality Control and Standardization of Botanical Extracts

As a primary bioactive marker of Verbena officinalis, pure hastatoside is essential for the analytical standardization (HPLC/LC-MS) of commercial herbal preparations. Its distinct solubility and UV profile allow formulators to accurately quantify extract potency and ensure batch-to-batch consistency in commercial nutraceutical manufacturing .

Application Fit

Application
Selection Property
Validation Focus
NREM Sleep Mechanism Studies
Sleep-promotion activity in rodent model
NREM sleep time increase and dose-response context
HPLC-Based Quality Control
Chromatographic recovery and linearity
Recovery precision and linear range for standardization
GSK-3β Pathway Research in Liver Fibrosis
Target engagement (GSK-3β binding)
Fibrosis marker reduction and pathway inhibition context
Selective Oxidative Stress Screening
ROS scavenging selectivity profile
Absence of O2•− scavenging for specific radical studies

XLogP3

-1.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

404.13186158 Da

Monoisotopic Mass

404.13186158 Da

Heavy Atom Count

28

Appearance

Powder

UNII

Y7WKJ7982U

Wikipedia

Hastatoside

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